molecular formula C17H19NO3 B1454916 N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide CAS No. 1179784-33-8

N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide

Cat. No. B1454916
CAS RN: 1179784-33-8
M. Wt: 285.34 g/mol
InChI Key: AKVDKIYFAWEQBX-UHFFFAOYSA-N
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Description

“N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C17H19NO3 . It is also known by the synonyms Benzenepropanamide, N-[3-(hydroxymethyl)phenyl]-3-methoxy .

Scientific Research Applications

Synthesis and Structural Characterization

  • Amides from Capsicum annuum : A study identified a new amide compound along with other related compounds isolated from the stems of Capsicum annuum. These compounds were characterized using spectral analyses (Chen, Yeh, & Yang, 2011).
  • Crystal Structure of Propanamide Derivatives : Another research focused on the synthesis, crystal structure, and biological activity of propanamide derivatives. The study highlights the molecular structure confirmed by various spectroscopic methods and X-ray diffraction (Bai et al., 2012).

Biological Activity and Applications

  • Antioxidant and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and tested for their antioxidant and anticancer activities. Some compounds showed significant activity against human glioblastoma and breast cancer cell lines, with activities compared to known antioxidants and cytotoxic agents (Tumosienė et al., 2020).
  • Bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide : This study demonstrated the highly enantioselective bioreduction of a propanamide derivative by Rhodotorula glutinis, yielding an intermediate in the production of a noted antidepressant drug with excellent enantioselectivity and conversion rate (Tang et al., 2011).

Novel Synthesis Approaches

  • Synthesis of Propanamide Derivatives : The synthesis and antibacterial activity of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines were reported, highlighting the potential of these compounds as antibacterial and antifungal agents due to their high activity (Arutyunyan et al., 2017).
  • Radiosynthesis of Propanamide Derivatives for Prostate Cancer Imaging : A study described the design, synthesis, and evaluation of carbon-11-labeled propanamide derivatives as selective androgen receptor modulator (SARM) radioligands, aiming to improve prostate cancer imaging techniques (Gao et al., 2011).

properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-16-7-3-4-13(11-16)8-9-17(20)18-15-6-2-5-14(10-15)12-19/h2-7,10-11,19H,8-9,12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVDKIYFAWEQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)NC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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